molecular formula C14H15NO5S B7412128 2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid

2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid

Cat. No.: B7412128
M. Wt: 309.34 g/mol
InChI Key: QRHYMTICEOAQAO-UHFFFAOYSA-N
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Description

2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is an organic compound that features a furan ring, a sulfonamide group, and a phenylbutanoic acid moiety. This compound is of interest due to its unique structural components, which can impart various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Phenylbutanoic Acid Moiety: The phenylbutanoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction and carboxylation steps.

    Coupling of the Components: The final step involves coupling the furan-sulfonamide intermediate with the phenylbutanoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form amines, while the carboxylic acid group can be reduced to alcohols.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amines or alcohols derived from the sulfonamide and carboxylic acid groups, respectively.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could form hydrogen bonds with target proteins, while the furan and phenylbutanoic acid moieties could contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-ylsulfonylamino)-4-phenylbutanoic acid: Similar structure but with the sulfonamide group attached to a different position on the furan ring.

    2-(Thiophene-3-ylsulfonylamino)-4-phenylbutanoic acid: Similar structure but with a thiophene ring instead of a furan ring.

    2-(Pyrrole-3-ylsulfonylamino)-4-phenylbutanoic acid: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a furan ring, sulfonamide group, and phenylbutanoic acid moiety provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

2-(furan-3-ylsulfonylamino)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c16-14(17)13(7-6-11-4-2-1-3-5-11)15-21(18,19)12-8-9-20-10-12/h1-5,8-10,13,15H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHYMTICEOAQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NS(=O)(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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